

Molecular weight and formula of 4-formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Formylbenzenesulfonic acid

Cat. No.: B046858

[Get Quote](#)

An In-Depth Technical Guide to **4-Formylbenzenesulfonic Acid** for Researchers and Drug Development Professionals

Introduction

4-Formylbenzenesulfonic acid (4-FBSA), also known as para-formylbenzenesulfonic acid or benzaldehyde-4-sulfonic acid, is a bifunctional aromatic organic compound of significant interest in chemical synthesis, materials science, and biotechnology. Its structure, featuring both a reactive aldehyde (formyl) group and a strongly acidic sulfonic acid moiety in a para-relationship on a benzene ring, imparts a unique combination of properties.^[1] This duality makes it a versatile building block, an effective catalyst, and a specialized reagent for advanced analytical applications.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 4-FBSA. It moves beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for specific experimental protocols, and its practical application in cutting-edge research, particularly in the realm of proteomics and peptide analysis.

Core Physicochemical and Structural Properties

The fundamental characteristics of **4-formylbenzenesulfonic acid** are summarized below. These properties are the foundation of its chemical behavior and dictate its handling, storage, and application.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ O ₄ S	[1][2][3][4]
Molecular Weight	186.19 g/mol	[1][2][3]
CAS Number	5363-54-2	[1][5][6]
IUPAC Name	4-formylbenzenesulfonic acid	[1]
Synonyms	Benzaldehyde-4-sulfonic acid, p-Formylbenzenesulfonic acid	[1][2]
Appearance	Light yellow solid	[7]
Purity	Typically ≥95%	[3][8]
Storage	Room temperature, under inert atmosphere, protected from moisture	[3][9]

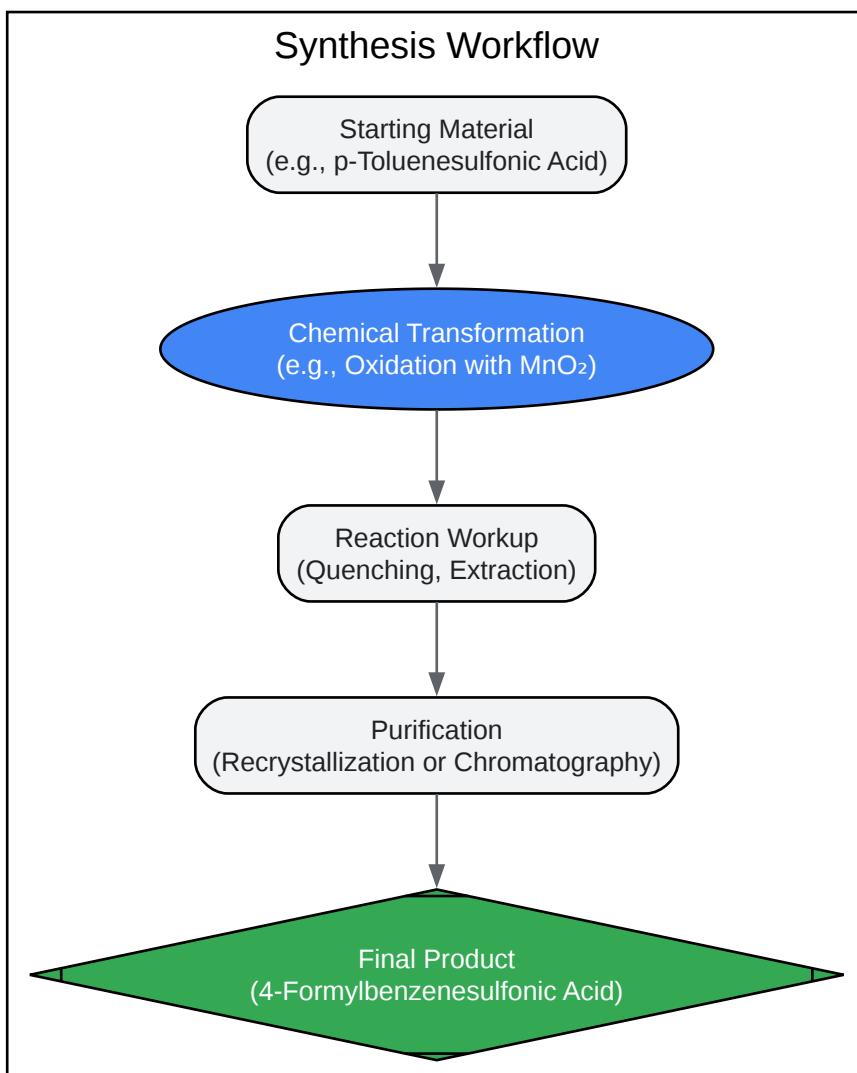
Molecular Structure, Reactivity, and Mechanistic Insights

The utility of 4-FBSA stems directly from the interplay between its two functional groups.

- The Sulfonic Acid Group (-SO₃H): This is a strong acid group that readily deprotonates, rendering the molecule highly water-soluble.[10] Its powerful electron-withdrawing nature significantly influences the electronic landscape of the entire aromatic ring.
- The Formyl Group (-CHO): The aldehyde is a site for nucleophilic attack and a handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.[1]

Causality of Enhanced Reactivity: The sulfonic acid and formyl groups are both electron-withdrawing. When positioned para to each other, their effects are cumulative.

- Enhanced Acidity: The formyl group's electron-withdrawing effect further increases the acidity of the sulfonic acid moiety compared to benzenesulfonic acid itself. This makes 4-FBSA a


more potent acid catalyst in reactions like esterification, where it can achieve high turnover frequencies (TOF) up to 220 h^{-1} under optimized conditions.[1]

- **Electrophilic Carbonyl:** The electron-poor nature of the aromatic ring makes the carbonyl carbon of the formyl group highly electrophilic and thus more susceptible to nucleophilic attack. This is a key principle exploited in derivatization reactions.[1]
- **Regioselectivity:** In electrophilic aromatic substitution reactions, both the formyl and sulfonic acid groups act as meta-directing substituents.[1] This dual effect provides a high degree of regioselectivity for any further substitutions on the benzene ring.

Synthesis Methodologies

The synthesis of 4-FBSA can be approached through several strategic pathways, the choice of which depends on the available starting materials, desired scale, and safety considerations.

- **Oxidation of p-Toluenesulfonic Acid:** This is a common and established industrial route. It leverages the reactivity of the methyl group in para-toluenesulfonic acid, which is oxidized to form the aldehyde. A traditional method employs manganese dioxide (MnO_2) in oleum.[1] The rationale for this choice is the direct conversion of a readily available, inexpensive starting material to the desired product.
- **Sulfonylation of Benzaldehyde:** This approach involves the direct sulfonylation of benzaldehyde using a strong sulfonating agent like concentrated sulfuric acid.[1] The formyl group is a meta-director, which makes the direct synthesis of the para-isomer challenging and can lead to mixtures of isomers requiring purification.
- **Reduction of 4-Cyanobenzenesulfonamide (Stephen Reaction):** This method provides a specific route to the aldehyde from a nitrile precursor.[12] It involves the reduction of the nitrile to an imine, which is then hydrolyzed to the aldehyde.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **4-formylbenzenesulfonic acid**.

Applications in Research and Drug Development

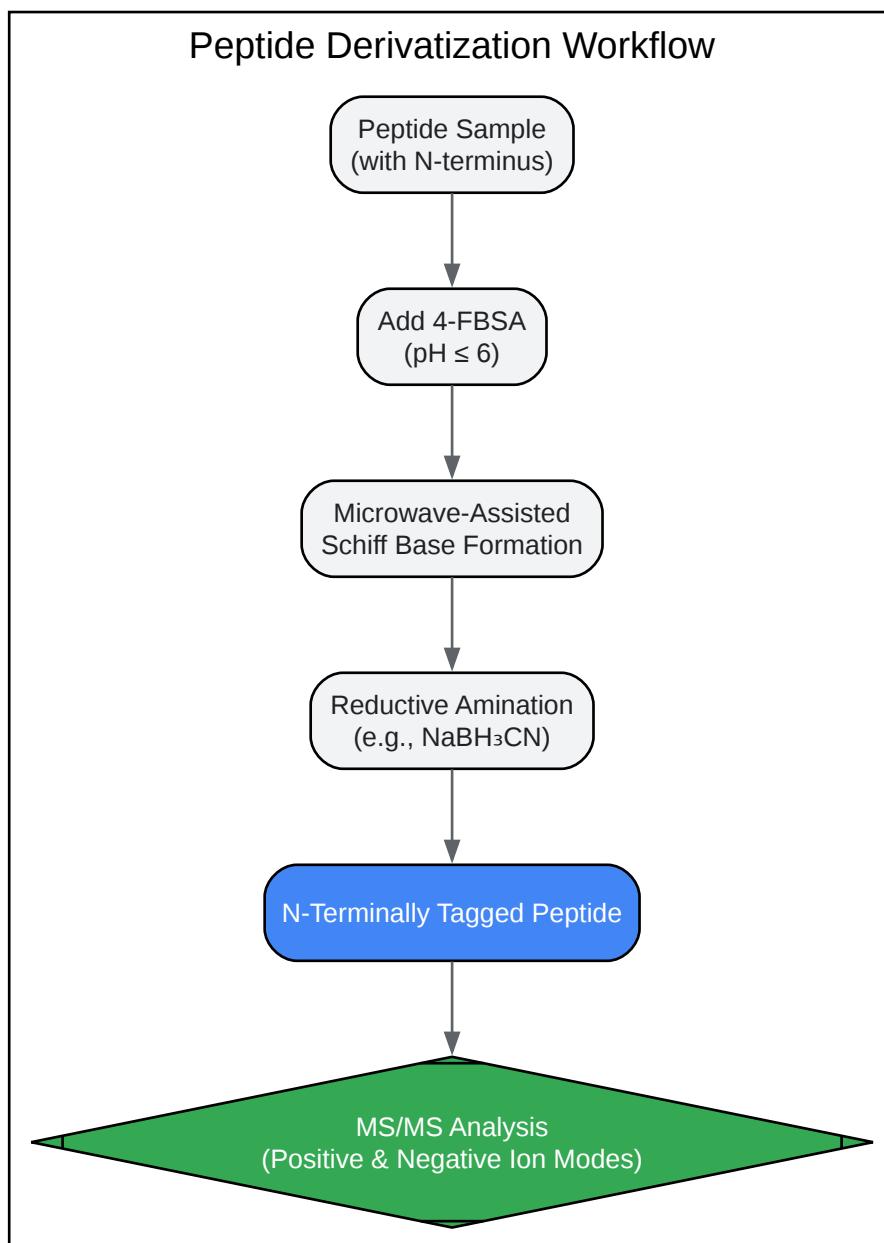
The unique bifunctionality of 4-FBSA makes it a valuable tool in several scientific domains.

Versatile Intermediate in Organic Synthesis

4-FBSA serves as a key building block for more complex molecules, including dyes, agrochemicals, and pharmaceutical intermediates.^[1] Its aldehyde group can undergo reactions such as:

- Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.[11]
- Condensation Reactions: Formation of imines (Schiff bases) with amines or acetals with alcohols.[1]
- Oxidation: Conversion of the formyl group to a carboxylic acid, yielding 4-carboxybenzenesulfonic acid.[11]

Application in Proteomics: Peptide Derivatization for Mass Spectrometry


A significant modern application of 4-FBSA is in the N-terminal chemical derivatization of peptides for tandem mass spectrometry (MS/MS) analysis, a cornerstone of proteomics and drug discovery.[13]

The Challenge: In MS/MS-based peptide sequencing, reliably identifying a complete series of fragment ions (specifically b- and y-ions) can be challenging, leading to ambiguous sequence assignments.

The 4-FBSA Solution: The aldehyde group of 4-FBSA selectively reacts with the N-terminal primary amine of a peptide to form a Schiff base. This is followed by reduction (reductive amination) with an agent like sodium cyanoborohydride to create a stable secondary amine linkage.[1] This process attaches a sulfonic acid "tag" to the peptide's N-terminus.

Mechanistic Advantage:

- **Charge Localization:** The highly acidic and permanently charged sulfonate tag directs fragmentation during MS/MS analysis.
- **Enhanced b-ion Series:** This derivatization significantly enhances the signal intensity of the b-ion series in both positive and negative ion modes.[13] The ability to generate and overlap data from both modes provides a self-validating system, making the assignment of b-ion fragments easy and highly accurate.[13]
- **High Selectivity:** The reaction demonstrates high selectivity for the N-terminus over lysine side-chains, minimizing undesired side reactions and simplifying spectra.[1]

[Click to download full resolution via product page](#)

Caption: Workflow for N-terminal peptide derivatization using 4-FBSA for MS/MS analysis.

Experimental Protocols

The following protocols are generalized methodologies. Researchers must always first consult primary literature and perform appropriate risk assessments.

Protocol: Reductive Amination of a Formylbenzenesulfonic Acid

This protocol describes a general procedure for reacting 4-FBSA with an amine, a core reaction for peptide derivatization or small molecule synthesis.[\[11\]](#)

- Reactant Dissolution: In a suitable reaction flask, dissolve the **4-formylbenzenesulfonic acid** isomer and the amine (e.g., a peptide) in a chosen solvent (e.g., methanol or a buffered aqueous solution).
- Imine Formation: If necessary, add a catalytic amount of acetic acid to the mixture to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature. The progress of this step can be monitored by an appropriate analytical technique (e.g., LC-MS).
- Reduction: Portion-wise, add a reducing agent such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) to the reaction mixture.
 - Expertise Note: Sodium cyanoborohydride is selective for the iminium ion over the aldehyde, minimizing the side reaction of aldehyde reduction. This is a critical choice for ensuring high yield of the desired product.
- Reaction Monitoring: Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
- Quenching and Workup: Quench the reaction by adding water or a dilute acid. For small molecules, extract the product with an appropriate organic solvent. For peptides, this step is typically followed by a desalting/purification step (e.g., solid-phase extraction).
- Purification: Purify the final product by column chromatography, recrystallization, or HPLC as appropriate for the target molecule.
- Characterization: Confirm the structure of the final product using spectroscopic analysis (NMR, IR, MS).

Protocol: 4-FBSA as an Acid Catalyst in Esterification

This protocol outlines the use of 4-FBSA as an efficient catalyst for the formation of esters.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), combine the carboxylic acid (1 equivalent), the alcohol (1.5-3 equivalents), and a catalytic amount of **4-formylbenzenesulfonic acid** (e.g., 1-5 mol%). Use a solvent such as toluene that will form an azeotrope with water.
- **Heating:** Heat the reaction mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the product.
 - **Trustworthiness Note:** The continuous removal of water is a self-validating system for driving the reaction to completion. Monitoring the volume of water collected provides a real-time indication of reaction progress.
- **Monitoring:** Monitor the reaction progress by TLC or GC until the starting carboxylic acid is consumed.
- **Workup:** Cool the reaction mixture. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the 4-FBSA catalyst and any remaining carboxylic acid. Then, wash with brine.
- **Isolation:** Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
- **Purification:** Purify the ester by distillation or column chromatography.

Safety and Handling

4-Formylbenzenesulfonic acid must be handled with appropriate care, adhering to established laboratory safety protocols.

- **Hazard Identification:** The compound is classified as corrosive. GHS hazard statements indicate it causes severe skin burns and eye damage (H314).[2][6]
- **Personal Protective Equipment (PPE):** Always wear protective gloves, chemical safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical

fume hood.

- Handling: Avoid creating dust.[14] Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[14] The substance is hygroscopic and should be stored under an inert, dry atmosphere.
- In case of Exposure:
 - Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[14]
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
 - Inhalation: Move the person to fresh air.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[14]

Conclusion

4-Formylbenzenesulfonic acid is more than a simple organic compound; it is a sophisticated chemical tool. The strategic placement of its formyl and sulfonic acid groups provides a powerful combination of reactivity, solubility, and catalytic activity. Its well-established role in chemical synthesis is now complemented by its growing importance in advanced analytical techniques, particularly in proteomics, where it enables more accurate and reliable peptide sequencing. Understanding the fundamental principles of its reactivity and the validated protocols for its use allows researchers and drug development professionals to fully leverage its potential in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Formylbenzenesulfonic acid | 5363-54-2 [smolecule.com]
- 2. 4-Formylbenzenesulfonic acid | C7H6O4S | CID 79325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-formylbenzenesulfonic acid - Wikidata [wikidata.org]
- 5. 4-Formylbenzenesulfonic acid | lookchem [lookchem.com]
- 6. 4-Formylbenzenesulfonic acid | 5363-54-2 [sigmaaldrich.com]
- 7. 4-formylbenzenesulfonic acid 95% | CAS: 5363-54-2 | AChemBlock [achemblock.com]
- 8. 4-Formylbenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 9. 5363-54-2|4-Formylbenzenesulfonic acid|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Molecular weight and formula of 4-formylbenzenesulfonic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046858#molecular-weight-and-formula-of-4-formylbenzenesulfonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com